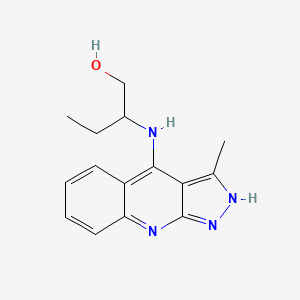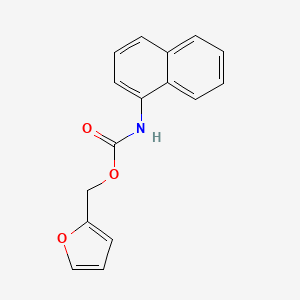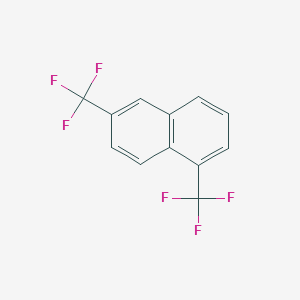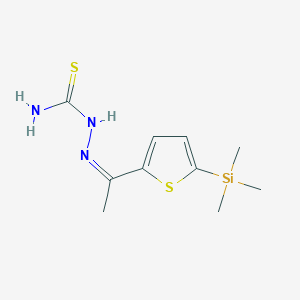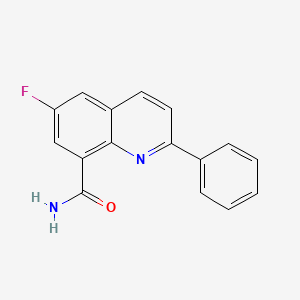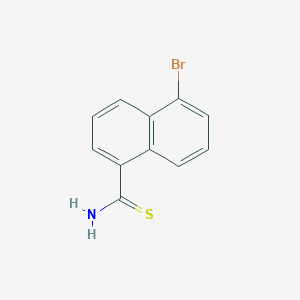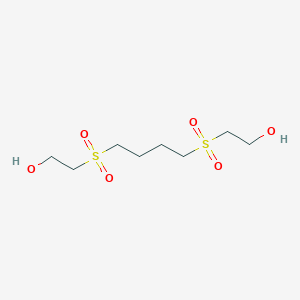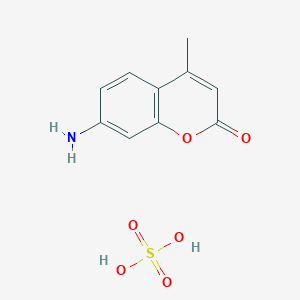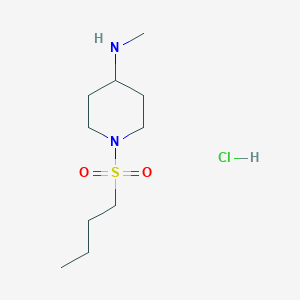
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorobenzoyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3-fluorobenzoyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(3-Fluorobenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3-Fluorobenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, while the fluorobenzoyl group can enhance binding affinity and specificity. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
1-(3-Fluorobenzoyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-Fluorobenzoyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the indole ring.
Uniqueness
1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the fluorobenzoyl and aldehyde groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C16H10FNO2 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-13-5-3-4-11(8-13)16(20)18-9-12(10-19)14-6-1-2-7-15(14)18/h1-10H |
InChIキー |
LHCYYLNTGFAPPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



